phenyl 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)piperidine-1-carboxylate
Description
Phenyl 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)piperidine-1-carboxylate is a synthetic small molecule featuring a piperidine core substituted with a phenyl ester at the 1-position and a benzamido-methyl group at the 4-position. The benzamido moiety is further modified with an N,N-dimethylsulfamoyl group at the para position of the aromatic ring. The compound’s design integrates elements of rigidity (piperidine ring) and flexibility (methyl linker), which may optimize target engagement and pharmacokinetics.
Properties
IUPAC Name |
phenyl 4-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-24(2)31(28,29)20-10-8-18(9-11-20)21(26)23-16-17-12-14-25(15-13-17)22(27)30-19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJKQPLPJYMNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzamido group: This step involves the reaction of the piperidine derivative with 4-(N,N-dimethylsulfamoyl)benzoic acid or its derivatives under suitable conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Esterification: The final step involves the esterification of the carboxylate group with phenol, typically using reagents like DCC (dicyclohexylcarbodiimide) and catalytic amounts of DMAP.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or piperidine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamido or piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications in pharmacology:
- Anticancer Activity : Similar compounds have shown promising anticancer effects. For instance, derivatives containing piperidine rings have been evaluated for their ability to inhibit cancer cell proliferation . Studies suggest that phenyl 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)piperidine-1-carboxylate may modulate pathways involved in tumor growth and survival.
- Neuropharmacology : The structure suggests potential interactions with neurotransmitter systems, possibly influencing conditions like depression or anxiety through receptor modulation .
Research indicates that compounds with similar structures can affect various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders such as diabetes .
- Receptor Interaction : It may interact with receptors involved in pain modulation and inflammation, suggesting applications in pain management therapies .
Case Studies and Research Findings
- Anticancer Studies : In a recent study, derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, showing IC values comparable to established chemotherapeutics .
- Neuropharmacological Research : Investigations into related compounds have revealed their potential in modulating neurotransmitter systems, suggesting that this compound could be explored for treating neurological disorders .
Mechanism of Action
The mechanism of action of phenyl 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares phenyl 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)piperidine-1-carboxylate with structurally analogous piperidine derivatives documented in recent literature. Key differences in substituents, biological activity, and synthetic strategies are highlighted.
Core Piperidine Derivatives with Sulfonamide/Amide Substituents
Compound 5 (tert-Butyl 4-(((4-(N-(4-chlorobenzyl)-N-cyclopentylsulfamoyl)phenyl)sulfonamido)methyl)piperidine-1-carboxylate):
- Structural Differences : Features a tert-butyl ester (vs. phenyl ester) and a bulkier N-(4-chlorobenzyl)-N-cyclopentylsulfamoyl group.
- Functional Impact : The tert-butyl ester enhances metabolic stability but may reduce solubility. The bulky sulfonamide substituent likely improves selectivity for PDEδ, as reported in PROTAC development .
- Synthetic Route : Synthesized via sulfonamide coupling, analogous to the target compound’s benzamido linker formation .
- Compound 2 ((3,5-dichlorophenyl)methyl 4-[4-(sulfamoylamino)benzamido]piperidine-1-carboxylate): Structural Differences: Uses a (3,5-dichlorophenyl)methyl ester and a sulfamoylamino (vs. dimethylsulfamoyl) group. The sulfamoylamino group lacks methyl substitution, reducing steric hindrance but possibly diminishing metabolic stability . Biological Activity: Tested in autotaxin inhibition assays (IC₅₀ ~50 nM), suggesting the sulfamoyl-amide motif is critical for enzyme binding .
Piperidine Derivatives with Aromatic Boronates or Trifluoromethyl Groups
- Compound 3f (tert-Butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate): Structural Differences: Replaces the benzamido-methyl group with a 4-(trifluoromethyl)phenyl substituent. However, the absence of a sulfamoyl group limits its utility in enzyme inhibition . Synthetic Route: Prepared via Pd-catalyzed cross-coupling, differing from the amide-based synthesis of the target compound .
Piperidine Carboxamides with Heterocyclic Modifications
- Compound 25 (4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide):
- Structural Differences : Incorporates a benzodiazol-1-yl heterocycle and an iodophenyl carboxamide.
- Functional Impact : The iodine atom facilitates radiolabeling for imaging studies, while the heterocycle may enhance π-π stacking with target proteins. However, the carboxamide linker lacks the sulfamoyl group’s hydrogen-bonding capacity .
Key Comparative Data Table
Discussion of Comparative Advantages and Limitations
- Target Compound vs. Compound 5 : The phenyl ester in the target compound may offer improved solubility over the tert-butyl group in Compound 5, but at the cost of reduced metabolic stability. The dimethylsulfamoyl group likely provides stronger hydrogen-bonding interactions than Compound 5’s bulkier sulfonamide, enhancing enzyme affinity .
- Target Compound vs. Compound 2: While both feature sulfamoyl-related groups, the dimethyl substitution in the target compound could mitigate oxidative metabolism compared to Compound 2’s primary sulfamoylamino group. However, the dichlorophenyl ester in Compound 2 may confer superior tissue penetration .
- Target Compound vs. Compound 3f : The trifluoromethyl group in 3f improves pharmacokinetic stability but lacks the target compound’s sulfamoyl-mediated bioactivity. This highlights the importance of the sulfamoyl-amide motif in enzyme-targeted designs .
Biological Activity
Phenyl 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features
- Piperidine Ring : Provides a basic nitrogen atom that can interact with biological targets.
- Sulfonamide Group : Known for its ability to mimic natural substrates and inhibit enzymatic activity.
- Phenyl Group : Enhances lipophilicity, aiding in membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonamide moiety is particularly significant for enzyme inhibition, while the piperidine ring enhances binding affinity.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit key enzymes involved in various metabolic pathways. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase and other enzyme classes, which could be extrapolated to predict similar activities for this compound .
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that sulfonamide-containing compounds exhibit antibacterial properties. The ability to inhibit bacterial enzymes could render this compound effective against specific pathogens.
- Anticonvulsant Properties : Some piperidine derivatives have demonstrated anticonvulsant activity in animal models, suggesting potential applications in treating epilepsy .
- Neuropharmacological Effects : The interaction of piperidine derivatives with dopamine receptors indicates potential use in managing neuropsychiatric disorders .
Study 1: Enzyme Inhibition Analysis
A study evaluated a series of piperidine derivatives for their ability to inhibit human acetylcholinesterase (AChE). The results indicated that modifications at the piperidine nitrogen significantly affected binding affinity and inhibition potency. This suggests that this compound may exhibit similar enzyme inhibitory effects .
Study 2: Antimicrobial Activity Assessment
In vitro assays were conducted to assess the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results showed that compounds with a piperidine core had enhanced activity compared to traditional sulfonamides, indicating a possible increase in therapeutic efficacy for this compound .
Study 3: Neuropharmacological Profiling
Research on related piperidine compounds revealed their potential as dopamine receptor modulators. The findings suggested that these compounds could serve as therapeutic agents for conditions like schizophrenia or Parkinson's disease due to their ability to modulate dopaminergic signaling pathways .
Comparative Analysis
Q & A
Q. What synthetic strategies are employed to construct the piperidine-1-carboxylate core in this compound?
The piperidine-1-carboxylate core is typically synthesized via nucleophilic substitution or esterification. For example, phenyl chloroformate reacts with piperidine derivatives under reflux conditions to introduce the phenyl carboxylate group . Intermediate steps often involve protecting group strategies, such as tert-butyldimethylsilyl (TBS) protection for hydroxyl groups, followed by deprotection under mild acidic conditions . Piperidine ring functionalization (e.g., amidation at the 4-position) is achieved using coupling reagents like EDCI/HOBt or via reductive amination .
Q. How is NMR spectroscopy utilized to confirm structural integrity during synthesis?
H and C NMR are critical for verifying regiochemistry and substituent positions. For instance, the methylene bridge (-CH-) in the benzamido group appears as a triplet (~δ 3.6–4.0 ppm) in H NMR, while aromatic protons from the phenyl and benzamido groups resonate between δ 7.2–8.0 ppm . C NMR confirms carbonyl carbons (ester: ~δ 170 ppm; amide: ~δ 165 ppm) and quaternary carbons in the piperidine ring (~δ 50–60 ppm) .
Q. What initial biological screening approaches are recommended for sulfamoyl-containing piperidine derivatives?
Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) due to the sulfamoyl group’s affinity for zinc-containing active sites . Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics. For cellular activity, screen against cancer cell lines (e.g., HCT-116 or HepG2) at 1–10 µM concentrations, monitoring viability via MTT assays .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity of the dimethylsulfamoyl benzamido moiety?
Replace traditional coupling agents with PyBOP or HATU to enhance amide bond formation efficiency . Employ column chromatography with gradients of ethyl acetate/hexanes (10–50%) to isolate intermediates, achieving >95% purity . For scale-up, consider flow chemistry to minimize side reactions during sulfamoyl group installation .
Q. What strategies address contradictions in biological activity data across studies?
Cross-validate assays using orthogonal methods (e.g., thermal shift assays vs. enzymatic activity assays) . Perform molecular dynamics simulations to assess binding mode variations caused by substituent stereochemistry . Re-evaluate compound stability under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) to rule out degradation artifacts .
Q. How can metabolic stability of the ester group be enhanced without compromising target affinity?
Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring to reduce esterase susceptibility . Alternatively, replace the ester with a ketone or tertiary alcohol to maintain lipophilicity while improving resistance to hydrolysis . Validate modifications using liver microsome assays (e.g., human or rat) with LC-MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
